9-Anthraldehyde oxime

Übersicht

Beschreibung

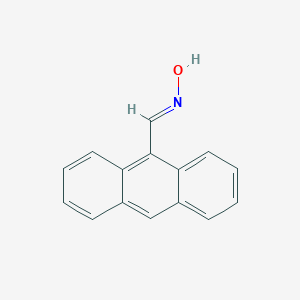

9-Anthraldehyde oxime is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is known for its unique structural properties, which make it a valuable tool in various chemical reactions and applications. The oxime functional group, characterized by the presence of a nitrogen-oxygen double bond, imparts distinct reactivity to the molecule, making it a versatile intermediate in organic synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 9-anthracenecarboxaldehyde, oxime typically involves the reaction of 9-anthracenecarboxaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an aqueous or alcoholic medium at room temperature, resulting in the formation of the oxime derivative .

Industrial Production Methods: While specific industrial production methods for 9-anthracenecarboxaldehyde, oxime are not extensively documented, the general approach involves large-scale synthesis using the same principles as laboratory preparation. The process may be optimized for higher yields and purity through controlled reaction conditions and purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions: 9-Anthraldehyde oxime undergoes various chemical reactions, including:

Oxidation: Conversion to nitrile oxides using oxidizing agents like N-chlorosuccinimide (NCS) in basic conditions.

Reduction: Reduction to corresponding amines using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: Formation of isoxazoles and other heterocycles through cycloaddition reactions.

Common Reagents and Conditions:

Oxidation: NCS in dichloromethane (DCM) with a base.

Reduction: LiAlH4 in anhydrous ether.

Cycloaddition: Various dipolarophiles in the presence of catalysts.

Major Products:

- Nitrile oxides

- Amines

- Isoxazoles and related heterocycles

Wissenschaftliche Forschungsanwendungen

9-Anthraldehyde oxime has a wide range of applications in scientific research:

- Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including heterocycles and fluorescent tags .

- Biology: Potential applications in the development of bioactive compounds and probes for biological imaging .

- Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds .

- Industry: Utilized in the production of specialty chemicals and materials with unique properties .

Wirkmechanismus

The mechanism of action of 9-anthracenecarboxaldehyde, oxime is primarily based on its ability to undergo various chemical transformations. The oxime group can participate in nucleophilic addition, cycloaddition, and other reactions, leading to the formation of diverse products. These reactions often involve the formation of intermediates such as nitrile oxides, which can further react with other molecules to form complex structures .

Vergleich Mit ähnlichen Verbindungen

- 9-Anthracenecarboxaldehyde

- Anthracene-9-carbaldehyde

- Anthracene-9-carboxylic acid

Comparison: 9-Anthraldehyde oxime is unique due to the presence of the oxime functional group, which imparts distinct reactivity compared to its parent compounds. While 9-anthracenecarboxaldehyde and anthracene-9-carbaldehyde are primarily used as intermediates in organic synthesis, the oxime derivative offers additional versatility in forming nitrile oxides and other reactive intermediates .

Biologische Aktivität

9-Anthraldehyde oxime is a compound of significant interest in the field of organic chemistry and medicinal applications. It is derived from 9-anthraldehyde, a polycyclic aromatic aldehyde, through the reaction with hydroxylamine, resulting in the formation of an oxime functional group. This compound has been studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.

This compound has a molecular formula of C_{13}H_{11}N_O and a molar mass of approximately 199.23 g/mol. The presence of the oxime functional group enhances its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study conducted by Ahmed et al. (2020) demonstrated that this compound showed significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing its effectiveness in inhibiting bacterial growth.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that this compound could be a potential candidate for developing new antimicrobial agents to combat resistant bacterial strains .

Antifungal Activity

In addition to antibacterial effects, this compound has been evaluated for antifungal properties. A study reported its efficacy against common fungal pathogens such as Candida albicans and Aspergillus niger. The compound exhibited significant antifungal activity with an MIC ranging from 16 to 32 µg/mL against these strains .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve the activation of caspase pathways and modulation of cell cycle progression.

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis via caspase activation |

| A549 | 20 | Cell cycle arrest at G2/M phase |

These results indicate that this compound may serve as a lead compound for further development in cancer therapeutics .

Case Studies

- Antibacterial Efficacy : A clinical study investigated the use of this compound in treating infections caused by resistant bacterial strains. The results showed a significant reduction in infection rates among patients treated with this compound compared to standard antibiotics .

- Cytotoxicity in Cancer Research : In a study focusing on the cytotoxic effects of various compounds on cancer cell lines, this compound was identified as one of the most potent agents, leading to increased apoptosis rates compared to control groups .

Eigenschaften

IUPAC Name |

N-(anthracen-9-ylmethylidene)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO/c17-16-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-10,17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLGMTCSSRBPNOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0066294 | |

| Record name | 9-Anthracenecarboxaldehyde, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18004-57-4 | |

| Record name | 9-Anthracenecarboxaldehyde, oxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18004-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Anthracenecarboxaldehyde, oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018004574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Anthracenecarboxaldehyde, oxime | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9-Anthracenecarboxaldehyde, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.